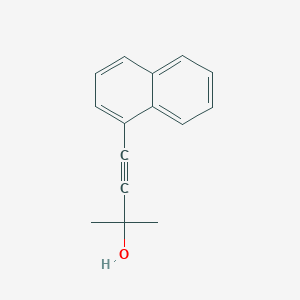

(3S,4R)-t-Butyl 3-amino-4-methylpiperidine-1-carboxylate

Overview

Description

“(3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate” is a compound with the CAS Number: 1174020-30-4 . It has a molecular weight of 204.24 and its IUPAC name is tert-butyl (3S,4R)-3-amino-4-fluoro-1-pyrrolidinecarboxylate . The compound is stored in a dark place, sealed in dry conditions at 2-8°C . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid to solid .

Molecular Structure Analysis

The InChI code for the compound is 1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7+/m1/s1 .Scientific Research Applications

Chemical and Pharmacological Research

One area of research focuses on the chemistry and pharmacology of stereochemically complex molecules, such as those in the 4-anilidopiperidine class, which includes compounds with activities at opioid receptors. Studies on stereoisomers of such compounds have revealed significant differences in their biological properties, offering insights into receptor-mediated phenomena and the development of pharmacophores for opioid receptors (Brine et al., 1997).

Peptide Synthesis and Structural Analysis

Research on the incorporation of spin label probes into peptides, such as TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), has been used to analyze peptide backbone dynamics and secondary structures. This work employs various physical techniques, including EPR spectroscopy and X-ray crystallography, to study peptide-protein and peptide-nucleic acid interactions, suggesting a framework for how similar compounds might be used in peptide research (Schreier et al., 2012).

Carboxylic Acid Recovery and Analysis

In the context of bio-based plastics and organic acid production, research on liquid-liquid extraction (LLX) techniques for carboxylic acids from aqueous streams has been explored. This includes developing new solvents and solvent systems for efficient carboxylic acid recovery, highlighting a potential area of application for chemical engineering and industrial chemistry (Sprakel & Schuur, 2019).

Understanding Biocatalyst Inhibition by Carboxylic Acids

The impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae has been studied to identify metabolic engineering strategies to increase microbial robustness. This research is relevant for the production of biofuels and chemicals, indicating potential applications in biotechnology and microbial engineering (Jarboe et al., 2013).

Applications in Drug Synthesis

Levulinic acid (LEV), a biomass-derived compound, has been highlighted for its application in drug synthesis, showcasing how carboxylic acid derivatives can be used to synthesize various chemicals and pharmaceuticals. This review points to the versatility and economic benefits of utilizing biomass-derived carboxylic acids in medicinal chemistry (Zhang et al., 2021).

Safety and Hazards

properties

IUPAC Name |

tert-butyl (3S,4R)-3-amino-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWPBKGSGNQMPL-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@H]1N)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701127529 | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester, (3R,4S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701127529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1271810-27-5 | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester, (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1271810-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, 1,1-dimethylethyl ester, (3R,4S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701127529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)

![(3S)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6355827.png)

![2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%](/img/structure/B6355836.png)